Methyl 3,6-dimethylpyridazine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

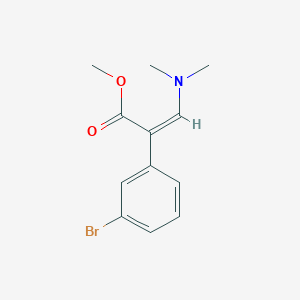

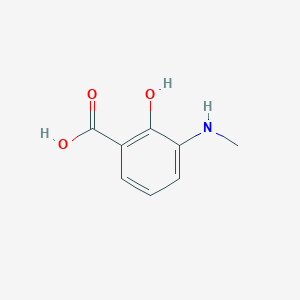

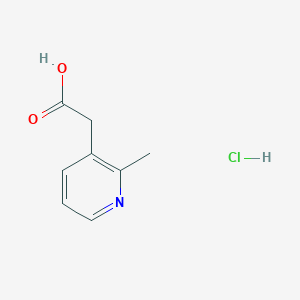

“Methyl 3,6-dimethylpyridazine-4-carboxylate” is a chemical compound with the molecular formula C8H10N2O2 . It is used in research and not intended for human or veterinary use.

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H10N2O2 . The exact structure is not provided in the search results.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, pyridazinediones, a related class of compounds, have been used in various fields of organic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. The molecular weight is 166.18 g/mol .Applications De Recherche Scientifique

Cancer Treatment and Mechanisms

- Temozolomide, a compound related to the chemical class of Methyl 3,6-dimethylpyridazine-4-carboxylate, is used in cancer treatment, particularly for brain tumors. It's an alkylating agent showing significant antitumor activity by damaging tumor DNA. Research emphasizes its potential when combined with other treatments, despite its modest activity against certain pediatric brain tumors (Barone et al., 2006).

Biochemical Applications

- The study of 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis provides insights into the biochemical and molecular mechanisms underlying cancer. This research helps understand the stages of colon carcinogenesis and the role of biotransformation and antioxidant enzymes in DMH intoxication, which could relate to the metabolic pathways and toxicological profiles of similar compounds (Venkatachalam et al., 2020).

Drug Synthesis and Medicinal Chemistry

- Levulinic acid (LEV), a biomass-derived compound with carboxyl and carbonyl functional groups, demonstrates versatility in drug synthesis, akin to the potential chemical flexibility of this compound. LEV's derivatives are used in synthesizing value-added chemicals and drugs, highlighting the importance of such compounds in creating cost-effective and cleaner reactions in medicinal chemistry (Zhang et al., 2021).

Mechanisms of Toxicity and Environmental Impact

- Nitrosamines in water, particularly N-nitrosodimethylamine (NDMA), represent a significant research area concerning environmental toxicity and public health. Studies on nitrosamines' formation, detection, and removal from water sources could parallel investigations into the environmental behaviors and impacts of structurally related compounds like this compound (Nawrocki & Andrzejewski, 2011).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 3,6-dimethylpyridazine-4-carboxylate involves the reaction of 3,6-dimethylpyridazine-4-carboxylic acid with methanol in the presence of a dehydrating agent.", "Starting Materials": [ "3,6-dimethylpyridazine-4-carboxylic acid", "Methanol", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "Add the dehydrating agent to a solution of 3,6-dimethylpyridazine-4-carboxylic acid in anhydrous dichloromethane.", "Stir the mixture at room temperature for 30 minutes.", "Slowly add methanol to the reaction mixture while stirring.", "Heat the reaction mixture to reflux for 2 hours.", "Cool the reaction mixture to room temperature and filter off any solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol).", "Dry the purified product under vacuum to obtain Methyl 3,6-dimethylpyridazine-4-carboxylate as a white crystalline solid." ] } | |

| 897008-37-6 | |

Formule moléculaire |

C9H12N2O2 |

Poids moléculaire |

180.20 g/mol |

Nom IUPAC |

ethyl 3,6-dimethylpyridazine-4-carboxylate |

InChI |

InChI=1S/C9H12N2O2/c1-4-13-9(12)8-5-6(2)10-11-7(8)3/h5H,4H2,1-3H3 |

Clé InChI |

IZRJQEVPEGZWRZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(N=N1)C)C(=O)OC |

SMILES canonique |

CCOC(=O)C1=C(N=NC(=C1)C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate](/img/structure/B1429857.png)